rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis
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Overview
Description
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the ethyl group on the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The trifluoromethyl and ethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dealkylated or hydrogenated derivatives.
Scientific Research Applications
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of piperidine derivatives.
Industrial Applications: The compound may be used in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in target proteins. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4R)-2-methyl-4-(trifluoromethyl)piperidine hydrochloride
- rac-(2R,4R)-2-ethyl-4-(difluoromethyl)piperidine hydrochloride
- rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)pyrrolidine hydrochloride
Uniqueness
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is unique due to the specific combination of the ethyl and trifluoromethyl groups on the piperidine ring
Properties
CAS No. |
2740591-65-3 |
---|---|
Molecular Formula |
C8H15ClF3N |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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